molecular formula C6H8N2O2 B14014260 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

1-Ethyl-1H-pyrazole-5-carboxylic acid-D5

Cat. No.: B14014260
M. Wt: 145.17 g/mol
InChI Key: FSMHDKRQCDWWGZ-ZBJDZAJPSA-N
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Description

1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 is a deuterated derivative of 1-Ethyl-1H-pyrazole-5-carboxylic acid. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. The deuterium labeling (D5) indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can be useful in various scientific applications, particularly in studies involving isotopic labeling.

Preparation Methods

The synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrazole ring. Common starting materials include hydrazines and 1,3-diketones.

    Cyclization Reaction: The hydrazine reacts with the diketone to form the pyrazole ring through a cyclization reaction.

    Ethylation: The pyrazole ring is then ethylated using ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom.

    Carboxylation: The ethylated pyrazole undergoes carboxylation to introduce the carboxylic acid group at the 5-position.

    Deuteration: Finally, the compound is subjected to deuteration, where hydrogen atoms are replaced with deuterium using deuterated reagents.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or carboxylic acid group can be replaced with other functional groups using appropriate reagents.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.

Scientific Research Applications

1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reference standard in isotopic labeling studies.

    Biology: The compound is employed in biochemical assays to study enzyme kinetics and metabolic pathways involving pyrazole derivatives.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 involves its interaction with specific molecular targets and pathways. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity. The deuterium labeling can also influence the compound’s metabolic stability and pharmacokinetics, making it a valuable tool in drug development and metabolic studies.

Comparison with Similar Compounds

1-Ethyl-1H-pyrazole-5-carboxylic acid-D5 can be compared with other similar compounds, such as:

    1-Methyl-1H-pyrazole-5-carboxylic acid: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and binding properties.

    1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: The presence of an additional methyl group at the 3-position can influence the compound’s steric and electronic properties.

    1-Phenyl-1H-pyrazole-5-carboxylic acid: The phenyl group introduces aromaticity, which can enhance the compound’s stability and interaction with aromatic binding sites.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in isotopic labeling studies and enhances its metabolic stability.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

145.17 g/mol

IUPAC Name

2-(1,1,2,2,2-pentadeuterioethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C6H8N2O2/c1-2-8-5(6(9)10)3-4-7-8/h3-4H,2H2,1H3,(H,9,10)/i1D3,2D2

InChI Key

FSMHDKRQCDWWGZ-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C(=CC=N1)C(=O)O

Canonical SMILES

CCN1C(=CC=N1)C(=O)O

Origin of Product

United States

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